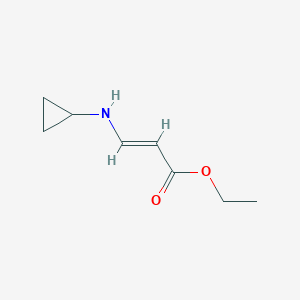

Ethyl 3-(cyclopropylamino)acrylate

Overview

Description

Ethyl 3-(cyclopropylamino)acrylate is an organic compound with the chemical formula C8H13NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in many organic solvents such as alcohols, ethers, and esters. It is commonly used as an intermediate in organic synthesis and has applications in the production of coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(cyclopropylamino)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of acryloyl chloride with cyclopropylamine under basic conditions. Another method involves the reaction of cyclopropylamine with ethyl propiolate in the presence of a solvent like dichloromethane and heating for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the product. Safety measures are strictly followed due to the compound’s irritant nature and flammability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropylamino)acrylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(cyclopropylamino)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of coatings, adhesives, and other materials

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropylamino)acrylate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its effects are mediated through its interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Ethyl 3-(cyclopropylamino)acrylate can be compared with other similar compounds such as:

- Ethyl 3-(cyclopropylamino)-2-propenoate

- Ethyl (2Z)-3-(cyclopropylamino)acrylate

These compounds share similar chemical structures and properties but may differ in their reactivity and applications.

Biological Activity

Ethyl 3-(cyclopropylamino)acrylate (ECA) is an organic compound notable for its unique structural features, which include a cyclopropyl group, an amino group, and an acrylate functional group. This composition suggests significant potential for various biological activities, including antibacterial and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with ECA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

ECA has a molecular formula of CHNO and a molecular weight of approximately 155.19 g/mol. The presence of the cyclopropyl ring is believed to influence its reactivity and biological activity, enhancing its lipophilicity and interaction with biological targets .

Synthesis Methods

ECA can be synthesized through various methods, including:

- Condensation Reactions : Involving cyclopropylamine and ethyl acrylate under specific conditions.

- Multi-step Synthesis : Utilizing intermediates that lead to the formation of ECA through sequential reactions .

Antibacterial Properties

Research has indicated that ECA and its derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy that positions it as a candidate for further pharmacological evaluation. The cyclopropyl group enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and effectiveness .

Table 1: Antibacterial Activity of ECA Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Therapeutic Applications

ECA's structural complexity allows it to act as an intermediate for synthesizing fluoroquinolone derivatives, which are broad-spectrum antibiotics used in treating various infections . Preliminary studies suggest that ECA may also interact with specific receptors or enzymes in biological systems, influencing metabolic pathways or exhibiting therapeutic effects .

Case Study: Fluoroquinolone Derivatives

A study explored the synthesis of fluoroquinolone derivatives from ECA, focusing on their antibacterial efficacy. The derivatives showed enhanced activity against resistant bacterial strains compared to traditional fluoroquinolones .

The mechanism of action for ECA involves its interaction with molecular targets such as enzymes and receptors. It can function as both a nucleophile and electrophile in chemical reactions, leading to diverse biological effects. This dual functionality allows ECA to participate in various metabolic pathways within cells .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of Ethyl 3-(cyclopropylamino)acrylate?

Answer:

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, acrylate esterification, and substitution. Critical factors include:

- Reagent Purity : Use high-purity cyclopropylamine and ethyl acrylate precursors to minimize side reactions.

- Temperature Control : Maintain precise temperatures during cyclopropane formation (e.g., 0–5°C for nitroso intermediates) to avoid ring-opening .

- Catalyst Selection : Acid catalysts (e.g., TiO₂) can enhance dehydration efficiency in esterification steps .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to improve final product yield .

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropylamino group (δ 0.5–1.5 ppm for cyclopropane protons) and acrylate ester linkage (δ 4.1–4.3 ppm for -OCH₂CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 342.22 g/mol for C₁₆H₁₇Cl₂NO₃) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Advanced: How do reaction conditions influence the polymerization kinetics of this compound derivatives?

Answer:

Polymerization rates depend on:

- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate radical initiation but may degrade thermally sensitive cyclopropane groups .

- Initiator Type : Azobisisobutyronitrile (AIBN) at 1–2 mol% provides controlled radical polymerization, while peroxides may induce side reactions .

- Monomer Concentration : Higher concentrations (≥0.5 M) favor chain propagation but increase viscosity, requiring solvent optimization (e.g., THF or DMF) .

Q. Advanced: What mechanistic insights explain the biological interactions of this compound derivatives?

Answer:

The compound’s bioactivity arises from:

- Electrophilic Reactivity : The acrylate group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, inhibiting function .

- Structural Mimicry : The cyclopropylamino group mimics natural substrates (e.g., amino acid analogs), enabling competitive binding to receptors .

- Fluorine/Chloro Substituents : Enhance lipophilicity and membrane penetration (e.g., 2,4-dichloro substitution increases logP by ~1.5 units) .

Q. Advanced: How do structural variations (e.g., halogen substitution) affect the compound’s physicochemical properties?

Answer:

- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the acrylate moiety (e.g., 2,4-dichloro substitution lowers LUMO energy by 0.8 eV), accelerating nucleophilic attack .

- Cyclopropane Ring Strain : Enhances reactivity in ring-opening reactions (e.g., with thiols) but reduces thermal stability above 100°C .

- Solubility : Fluorine substitution improves solubility in polar aprotic solvents (e.g., DMSO) by 20–30% compared to non-halogenated analogs .

Q. Advanced: What catalytic strategies improve the efficiency of this compound synthesis?

Answer:

- Solid Acid Catalysts : TiO₂ or zeolites enhance dehydration of intermediates (e.g., ethyl 3-hydroxypropionate to ethyl acrylate) with >90% selectivity .

- Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate cyclopropane formation in biphasic systems .

- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% for esterification steps (e.g., 30 min vs. 2 h under conventional heating) .

Q. Advanced: How can researchers resolve contradictions in reported solubility and reactivity data for analogs?

Answer:

- Solvent Polarity Analysis : Compare Hansen solubility parameters (δD, δP, δH) to identify discrepancies (e.g., ethyl acetate vs. DMF for halogenated derivatives) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactivity trends, reconciling experimental data on substituent effects .

- Controlled Replicates : Standardize solvent purity, temperature (±1°C), and agitation rates to minimize variability in kinetic studies .

Properties

IUPAC Name |

ethyl (E)-3-(cyclopropylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h5-7,9H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNGUWEVLMYAJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.